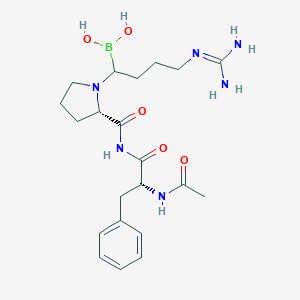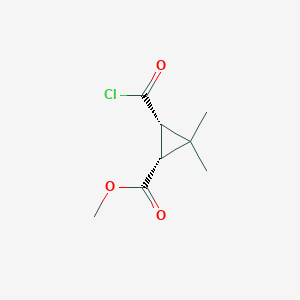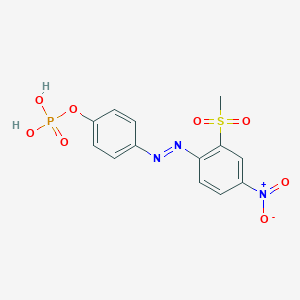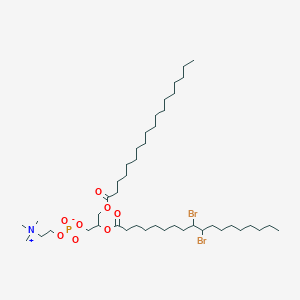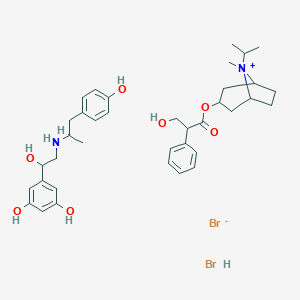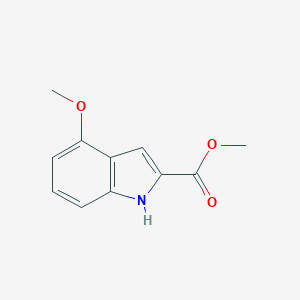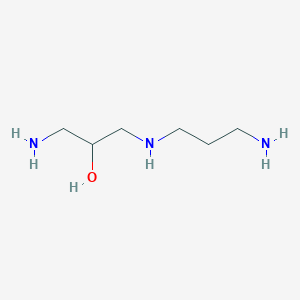
1-Amino-3-(3-aminopropylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3-aminopropylamino)propan-2-ol, also known as APAP, is a chemical compound that belongs to the class of amino alcohols. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
1-Amino-3-(3-aminopropylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antiviral, and antibacterial activity. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Amino-3-(3-aminopropylamino)propan-2-ol in lab experiments is its ability to act as a chiral auxiliary, which can be used to control the stereochemistry of the reaction products. Another advantage is its wide range of biological activity, which makes it a useful tool in various research applications. However, one limitation of using 1-Amino-3-(3-aminopropylamino)propan-2-ol is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Amino-3-(3-aminopropylamino)propan-2-ol. One area of research is the development of new synthetic methods for 1-Amino-3-(3-aminopropylamino)propan-2-ol and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol and its interaction with various enzymes and receptors in the body. Additionally, the potential use of 1-Amino-3-(3-aminopropylamino)propan-2-ol as a therapeutic agent for various diseases such as cancer and viral infections should be explored further.
Conclusion:
In conclusion, 1-Amino-3-(3-aminopropylamino)propan-2-ol is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Amino-3-(3-aminopropylamino)propan-2-ol have been discussed in this paper. Further research on 1-Amino-3-(3-aminopropylamino)propan-2-ol is necessary to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its derivatives.
Méthodes De Synthèse
The synthesis of 1-Amino-3-(3-aminopropylamino)propan-2-ol involves the reaction of 1,3-diaminopropane with glycidol in the presence of a base. The resulting product is a white crystalline solid that is soluble in water and ethanol. The purity of the synthesized 1-Amino-3-(3-aminopropylamino)propan-2-ol can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
1-Amino-3-(3-aminopropylamino)propan-2-ol has been widely used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibiotics.
Propriétés
Numéro CAS |
125144-89-0 |
|---|---|
Nom du produit |
1-Amino-3-(3-aminopropylamino)propan-2-ol |
Formule moléculaire |
C6H17N3O |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-amino-3-(3-aminopropylamino)propan-2-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-5-6(10)4-8/h6,9-10H,1-5,7-8H2 |
Clé InChI |
SWGLWURIPJFSJR-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CN)O |
SMILES canonique |
C(CN)CNCC(CN)O |
Synonymes |
hydroxynorspermidine OH-Nspd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



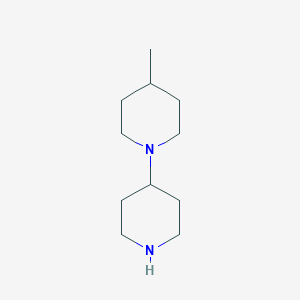
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
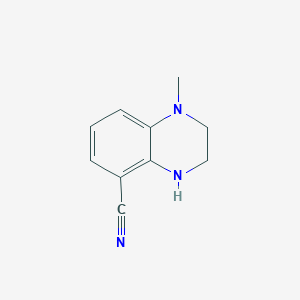
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
